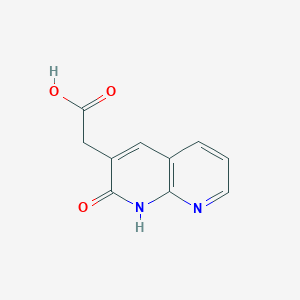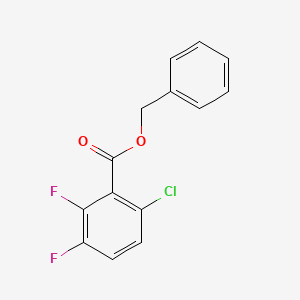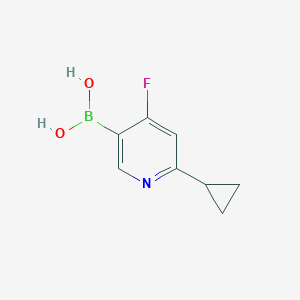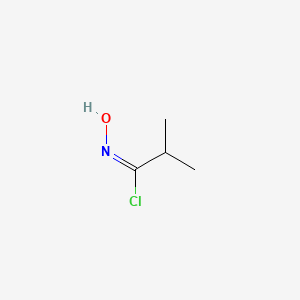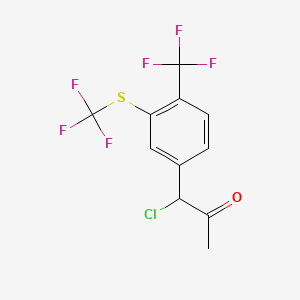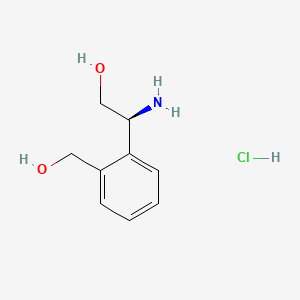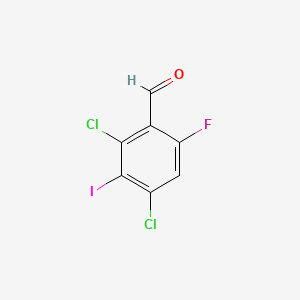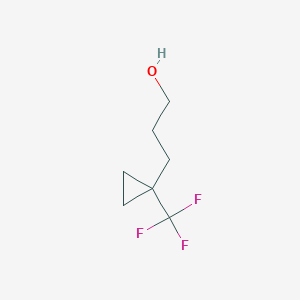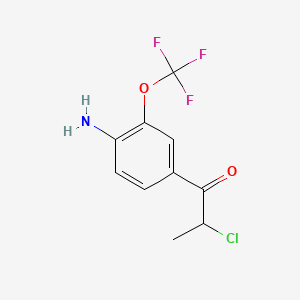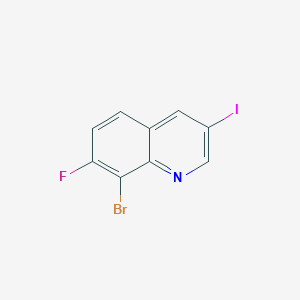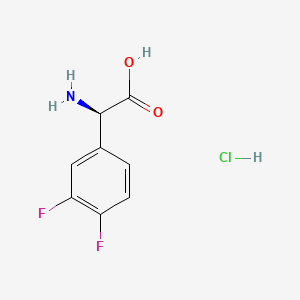
(R)-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a 3,4-difluorophenyl group attached to the alpha carbon of the amino acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-difluorophenylacetic acid.
Amidation: The carboxylic acid group of 3,4-difluorophenylacetic acid is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the 3,4-difluorophenyl group enhances its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the fluorine atoms, resulting in different chemical properties.
2-Amino-2-(4-fluorophenyl)acetic acid: Contains a single fluorine atom, leading to variations in reactivity and biological activity.
2-Amino-2-(3,5-difluorophenyl)acetic acid: Has fluorine atoms in different positions, affecting its chemical behavior.
Uniqueness
®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological interactions. This structural feature enhances its potential as a versatile compound in various research applications.
属性
分子式 |
C8H8ClF2NO2 |
|---|---|
分子量 |
223.60 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(3,4-difluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |
InChI 键 |
ZAWAVBIUCQYFHD-OGFXRTJISA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)N)F)F.Cl |
规范 SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


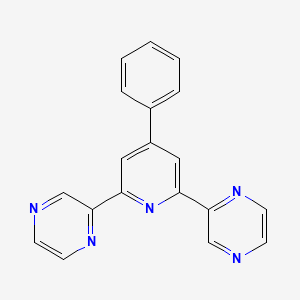
![3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B14039555.png)
